4-Chloro-2-(chloromethyl)quinoline
Description
The Quinoline (B57606) Scaffold: Significance in Organic Chemistry and Chemical Biology
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine ring, is a cornerstone in the fields of organic chemistry and chemical biology. Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores its remarkable versatility. The inherent chemical properties of the quinoline nucleus, including its aromaticity, the presence of a basic nitrogen atom, and multiple sites for functionalization, make it an attractive starting point for the synthesis of diverse and complex molecules.
In organic synthesis, the quinoline ring system can be constructed through various well-established methodologies, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. These classic reactions, along with modern catalytic methods, provide chemists with a robust toolkit to access a wide range of substituted quinolines. The reactivity of the quinoline ring itself allows for further modifications through electrophilic and nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups at specific positions.
From a chemical biology perspective, the quinoline scaffold is recognized as a "privileged structure." This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. The ability of quinoline-based molecules to interact with a diverse range of proteins and enzymes has led to their development as potent therapeutic agents with a broad spectrum of biological activities.
Table 1: Prominent Biological Activities of Quinoline Derivatives
| Biological Activity | Examples of Quinoline-Based Drugs/Candidates |
| Antimalarial | Chloroquine (B1663885), Mefloquine, Quinine |
| Anticancer | Camptothecin, Irinotecan, Topotecan |
| Antibacterial | Ciprofloxacin, Levofloxacin |
| Anti-inflammatory | Glafenine |
| Antiviral | Saquinavir (contains a quinoline isoquinoline moiety) |
Strategic Importance of Halogenated Quinolines in Contemporary Medicinal Chemistry Research
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoline scaffold is a powerful strategy in modern medicinal chemistry. Halogenation can profoundly influence the physicochemical and pharmacokinetic properties of a molecule, often leading to improved therapeutic profiles.
The strategic incorporation of halogens can modulate a compound's:
Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its absorption, distribution, metabolism, and excretion (ADME) properties.
Metabolic Stability: The introduction of a halogen atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug.
Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological macromolecules, which can enhance the binding affinity and selectivity of a drug for its target.
Electronic Properties: The electron-withdrawing nature of halogens can alter the electronic distribution within the quinoline ring, influencing its reactivity and interactions with biological targets.
The 4-chloro substituent on the quinoline ring is of particular interest. The chlorine atom at this position is susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various functional groups, a key feature that underpins the utility of compounds like 4-Chloro-2-(chloromethyl)quinoline.
Positioning of this compound as a Key Intermediate and Subject of Advanced Research
Within the vast landscape of halogenated quinolines, this compound emerges as a particularly valuable and versatile building block in organic synthesis. This compound possesses two reactive chlorine atoms at distinct positions, offering a platform for sequential and regioselective functionalization.
The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of 4-substituted quinoline derivatives. This reactivity is a cornerstone for the synthesis of numerous biologically active compounds, particularly in the realm of anticancer and anti-inflammatory drug discovery. For instance, the synthesis of 4-anilinoquinazolines, a class of potent anticancer agents, often proceeds through the nucleophilic displacement of a 4-chloro substituent. beilstein-journals.org
Simultaneously, the chloromethyl group at the 2-position provides another site for nucleophilic attack, typically via an SN2 mechanism. This dual reactivity allows for the construction of more complex molecular architectures. For example, the 2-(chloromethyl) group can be used to introduce side chains or link the quinoline scaffold to other molecular fragments. Research has demonstrated the synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylates, which exhibit antitumor activity, utilizing ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate as a key intermediate. rsc.org
The strategic importance of this compound is underscored by its application in the synthesis of compounds targeting a variety of diseases. Its role as a precursor to novel quinoline-based anticancer agents is a significant area of research. nih.govnih.gov Furthermore, the quinoline scaffold itself is a known pharmacophore for anti-inflammatory agents, and derivatives synthesized from this compound have been explored for their potential in this therapeutic area. nih.govnih.gov
Table 2: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H7Cl2N |
| Molecular Weight | 212.08 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 65-68 °C |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and acetone. |
The unique reactivity profile of this compound, coupled with the proven biological significance of the quinoline scaffold, positions this compound as a key intermediate in the synthesis of novel bioactive molecules and a subject of ongoing advanced research in medicinal chemistry. Its utility as a versatile building block continues to be exploited in the development of the next generation of therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDVIIYPOFMZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623737 | |
| Record name | 4-Chloro-2-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303224-88-6 | |
| Record name | 4-Chloro-2-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of 4 Chloro 2 Chloromethyl Quinoline
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chloromethyl group at the C-2 position of 4-chloro-2-(chloromethyl)quinoline is highly susceptible to nucleophilic attack. This reactivity is attributed to the benzylic-like nature of the carbon atom, which stabilizes the transition state of SN2 reactions. A variety of nucleophiles can be employed to displace the chlorine atom, leading to the formation of a diverse set of 2-substituted quinolines.
Common nucleophiles that readily react with the chloromethyl group include amines, thiols, and alkoxides. For instance, reaction with primary or secondary amines yields the corresponding 2-(aminomethyl)quinolines. Similarly, treatment with thiols or their corresponding thiolates results in the formation of 2-(thiomethyl)quinolines. Alkoxides, in turn, provide access to 2-(alkoxymethyl)quinolines. The choice of nucleophile and reaction conditions can be tailored to achieve the desired substitution product with high efficiency.
The general scheme for nucleophilic substitution at the chloromethyl group can be represented as follows:
Scheme 1: General Nucleophilic Substitution at the C-2 Chloromethyl Group.
Transformations Involving the Chloro Group at the C-4 Position
The chloro group at the C-4 position of the quinoline (B57606) ring is also amenable to nucleophilic substitution, albeit under different conditions compared to the chloromethyl group. This position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen atom. researchgate.netnih.gov The reactivity of the 4-chloro substituent allows for the introduction of a wide range of functionalities at this position.
Nucleophiles such as amines, anilines, and various N-heterocycles can displace the C-4 chlorine atom. researchgate.netnih.gov These reactions are often facilitated by the use of a base and may require elevated temperatures to proceed efficiently. The regioselectivity of these substitutions is a key feature, as the C-4 position is generally more reactive towards nucleophiles than the C-2 position in many quinoline systems. researchgate.netmdpi.com This difference in reactivity allows for sequential functionalization of the this compound molecule.
A representative example of a nucleophilic substitution at the C-4 position is the reaction with an amine to form a 4-aminoquinoline (B48711) derivative:
Scheme 2: Nucleophilic Aromatic Substitution at the C-4 Position.
Electrophilic Aromatic Substitution Patterns on the Quinoline Ring System
The quinoline ring system itself can undergo electrophilic aromatic substitution, although the presence of the deactivating chloro groups and the electron-withdrawing nature of the nitrogen atom make these reactions more challenging compared to benzene (B151609). wikipedia.org Electrophilic attack typically occurs on the benzene ring portion of the quinoline system. The directing effects of the existing substituents and the inherent reactivity of the quinoline nucleus guide the position of the incoming electrophile.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.org The conditions for these reactions often require strong electrophiles and forcing conditions. The position of substitution is influenced by the stabilization of the cationic intermediate, known as the arenium ion or σ-complex. libretexts.org For the this compound system, electrophilic attack is expected to occur at positions 5, 6, 7, or 8 of the quinoline ring, with the precise outcome depending on the specific electrophile and reaction conditions.
Applications in Transition-Metal-Catalyzed Cross-Coupling Reactions
The chloro substituents on this compound serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are widely employed to introduce new substituents at the C-4 position. nih.gov
In a typical Suzuki coupling, the 4-chloroquinoline (B167314) derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base to form a 4-aryl- or 4-vinylquinoline. Similarly, Sonogashira coupling with a terminal alkyne yields a 4-alkynylquinoline. These reactions significantly expand the structural diversity of compounds that can be synthesized from this compound. The reactivity order in these cross-coupling reactions generally follows the trend C-I > C-Br > C-Cl, which can allow for selective couplings if other halogens are present. mdpi.com
| Coupling Reaction | Reagents | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Arylquinoline |
| Heck Coupling | Alkene, Pd catalyst, Base | 4-Vinylquinoline |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynylquinoline |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 4-Aminoquinoline |
Intramolecular Cyclization and Annulation Reactions to Fused Heterocyclic Systems
The bifunctional nature of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. By carefully choosing a nucleophile that can react with both the chloromethyl group and the C-4 chloro group, or by introducing a reactive group that can subsequently undergo cyclization, a variety of polycyclic structures can be constructed.
For example, reaction with a binucleophile such as a diamine or a mercaptoamine can lead to the formation of a new heterocyclic ring fused to the quinoline core. The initial reaction typically occurs at the more reactive chloromethyl group, followed by an intramolecular nucleophilic substitution at the C-4 position to complete the cyclization. These strategies have been successfully employed to synthesize novel polycyclic systems with potential biological activities. researchgate.net
Design and Synthesis of Complex Polycyclic Systems Derived from this compound
The strategic combination of the reactivity patterns discussed above allows for the rational design and synthesis of complex polycyclic systems derived from this compound. By performing a sequence of reactions, such as a nucleophilic substitution at the chloromethyl group, followed by a transition-metal-catalyzed cross-coupling at the C-4 position, and finally an intramolecular cyclization, intricate molecular architectures can be assembled.
These multi-step synthetic routes provide access to a wide range of novel heterocyclic scaffolds that are of interest in medicinal chemistry and materials science. The ability to selectively functionalize different positions of the this compound molecule makes it a versatile platform for diversity-oriented synthesis. mdpi.com The development of new synthetic methodologies continues to expand the scope of complex molecules that can be prepared from this readily available starting material. researchgate.net
Structure Activity Relationship Sar Studies of 4 Chloro 2 Chloromethyl Quinoline Derivatives in in Vitro Biological Contexts
Systematic Modification of the Quinoline (B57606) Ring and Its In Vitro Biological Consequences
Alterations to the core quinoline ring of 4-Chloro-2-(chloromethyl)quinoline derivatives, beyond the 2 and 4 positions, have profound effects on their biological profiles. The introduction of various substituents at different positions can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.
Research has shown that even simple alkylation, such as the introduction of a methyl group at the C-6 or C-8 position, can impact activity. For instance, the synthesis of pyrimidine-quinoline clubbed molecules from 4-chloro-2,6-dimethylquinoline (B3031691) has been reported to yield compounds with in vitro antibacterial and antifungal activity. researchgate.net Similarly, studies on 4-chloro-8-methylquinolin-2(1H)-one derivatives highlight how substitutions on the quinoline core are a key strategy in developing novel compounds. mdpi.com
The introduction of aromatic or other bulky groups also significantly alters biological outcomes. Studies on 2-arylquinolines have demonstrated compelling and selective anticancer properties against various human cancer cell lines. rsc.org A comparison between 2-arylquinoline derivatives and their partially saturated 2-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline counterparts revealed that the aromatic quinolines generally displayed a better activity profile against the evaluated cell lines. rsc.org This suggests that the planarity and electronic nature of the fully aromatic quinoline system are beneficial for this specific anticancer activity. Furthermore, the lipophilicity conferred by these aryl substituents was found to correlate with cytotoxic effects, with more lipophilic molecules showing better IC50 values in HeLa and PC3 cells. rsc.org
The nature and position of substituents are critical. For example, in a series of novel quinoline compounds designed as DNA methyltransferase inhibitors, regioisomers with different attachment points on the quinoline-linked phenyl ring showed varied potency against leukemia cell lines. mdpi.com Specifically, a meta-para isomer exhibited the strongest proliferation inhibition in U937 and HL60 cells. mdpi.com In other studies, the presence of methoxy (B1213986) and halogen groups on a phenyl ring attached to the quinoline system was found to increase antimicrobial activity. researchgate.net
Table 1: In Vitro Anticancer Activity of Substituted Quinoline Derivatives
| Compound | Substitution on Quinoline Ring | Cell Line | Activity (IC50/GI50 in µM) | Reference |
|---|---|---|---|---|
| Quinoline 13 | C-6 Substituted 2-(3,4-methylenedioxyphenyl) | HeLa | 8.3 | rsc.org |
| Quinoline 12 | C-6 Substituted 2-(3,4-methylenedioxyphenyl) | PC3 | 31.37 | rsc.org |
| Tetrahydroquinoline 18 | 4-Acetamido-2-methyl-THQ | HeLa | 13.15 | rsc.org |
| Compound 12e | Quinoline-chalcone derivative | MGC-803 | 1.38 | nih.gov |
| Compound 12e | Quinoline-chalcone derivative | HCT-116 | 5.34 | nih.gov |
| Compound 2a | meta-para isomer | U937 | 0.7 | mdpi.com |
| Compound 2a | meta-para isomer | HL60 | 0.2 | mdpi.com |
Role of the Chloromethyl Moiety and its Derivatization in Modulating In Vitro Activity
The chloromethyl group at the C-2 position of the quinoline ring is a highly reactive electrophilic site, making it an ideal handle for introducing a wide variety of functional groups through nucleophilic substitution. This derivatization is a cornerstone of the SAR studies for this compound class, as the nature of the side chain at C-2 dramatically influences biological activity.
The chlorine atom of the chloromethyl group serves as a good leaving group, readily displaced by nitrogen, sulfur, or oxygen nucleophiles. This allows for the synthesis of extensive libraries of derivatives with diverse side chains. For example, reaction with various amines leads to the formation of 2-(aminomethyl)quinoline derivatives. Studies on the closely related 2-chloromethyl-4-methyl-quinazoline scaffold have shown that derivatives containing nitrogen heterocyclic compounds, such as piperazine, piperidine, and morpholine, exhibit the most favorable antimicrobial activity. researchgate.net This highlights the importance of a basic nitrogen atom in the side chain for this type of biological activity.
This principle is echoed in the field of antimalarial research, where a basic amino side chain is often essential for activity. nih.gov The derivatization of the C-2 position can thus be used to introduce such basic moieties, potentially leading to compounds that accumulate in the acidic food vacuole of the malaria parasite.
Furthermore, the side chain can be extended and functionalized to interact with specific biological targets. For instance, quinoline-based DNA methyltransferase inhibitors have been developed by coupling 4-chloroquinoline (B167314) with molecules containing aminophenyl groups, resulting in compounds with potent antiproliferative activity. mdpi.com In another example, quinoline-chalcone derivatives, where the chalcone (B49325) moiety is linked to the quinoline ring, have shown excellent anticancer potency, acting as tubulin inhibitors. nih.gov
The conversion of the chloromethyl group to other functionalities also impacts reactivity and biological profile. For instance, conversion of a C-2 chloro group to a 2-alkylthio group has been shown to activate the C-2 position for further nucleophilic substitution, such as hydrazinolysis. mdpi.com
Table 2: In Vitro Antimicrobial Activity of 2-Substituted Quinazoline (B50416) Derivatives
| Compound ID | Substituent at C-2 | Organism | Activity | Reference |
|---|---|---|---|---|
| DJP/D102 | 4-(piperazine-1-carbonyl)-tert-butyl ester | Various bacteria/fungi | Moderate | researchgate.net |
| DJP/D104 | 2-(4-Ethyl-piperazin-1-ylmethyl) | Various bacteria/fungi | Good | researchgate.net |
| DJP/D106 | Morpholin-4-ylmethyl | Various bacteria/fungi | Good | researchgate.net |
| DJP/D113 | mdpi.comnih.govnih.govtriazol-1-ylmethyl | Various bacteria/fungi | Good | researchgate.net |
| DJP/D114 | Pyrrolidin-1-ylmethyl | Various bacteria/fungi | Moderate | researchgate.net |
Influence of Halogenation Patterns on In Vitro Efficacy and Selectivity
The most well-documented example of halogen influence in quinoline SAR comes from antimalarial research. For decades, it has been established that the presence of a chlorine atom at the C-7 position is crucial for the activity of 4-aminoquinolines like chloroquine (B1663885). nih.gov This 7-chloro group is considered a requirement for the inhibition of β-hematin formation, a critical step in the parasite's detoxification of heme. nih.gov While the primary focus of this article is on this compound, the principles from 4-aminoquinoline (B48711) research are highly relevant. The introduction of a chlorine or other halogen at the C-7 position of the this compound scaffold is a logical strategy for developing new antimalarial candidates.
In the context of anticancer activity, halogenation patterns also play a significant role. In a series of 4-aminoquinoline derivatives tested for cytotoxicity against human breast tumor cell lines, compounds with a 7-chloro or 7-fluoro substituent were evaluated. nih.gov The compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as the most active in the series, being particularly potent against MDA-MB-468 cells. nih.gov This suggests that for certain anticancer applications, the 7-chloro substitution enhances potency.
Conversely, the introduction of halogens at other positions can be detrimental to activity. For example, radical iodination of chloroquine at the C-3 position resulted in a decrease in antimalarial activity by at least an order of magnitude. nih.gov This underscores the high degree of positional sensitivity in the SAR of halogenated quinolines. The electron-withdrawing or donating properties of substituents on the quinoline ring, including halogens, can also affect the synthetic accessibility of derivatives, with electron-withdrawing groups like fluorine and chlorine sometimes leading to higher yields in certain coupling reactions. acs.org
Table 3: In Vitro Cytotoxicity of 7-Substituted 4-Aminoquinoline Derivatives
| Compound | Substitution at C-7 | Side Chain at C-4 | Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|---|---|
| Butyl-(7-fluoro-quinolin-4-yl)-amine | Fluoro | Butylamino | MCF-7 | More potent than chloroquine | nih.gov |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Chloro | N,N-dimethyl-ethane-1,2-diamino | MDA-MB-468 | Most active of series | nih.gov |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine | Chloro | N,N-dimethyl-propane-1,3-diamino | MCF-7 | Active | nih.gov |
In Vitro Biological Activities of 4 Chloro 2 Chloromethyl Quinoline and Its Synthetic Derivatives
In Vitro Antimicrobial Efficacy
Derivatives of 4-chloro-2-(chloromethyl)quinoline have demonstrated notable activity against a range of pathogenic microbes in laboratory settings.
A variety of synthetic derivatives of quinoline (B57606) have been evaluated for their in vitro antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a series of novel quinoline derivatives showed excellent minimum inhibitory concentration (MIC) values, ranging from 50 to 3.12 µg/mL, against Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. researchgate.nettandfonline.comnih.gov In another study, certain quinoline-2-one derivatives, such as compounds 6c, 6l, and 6o, displayed significant antibacterial activity against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, compound 6c exhibited potent activity with MIC values of 0.75 μg/mL against MRSA and vancomycin-resistant Enterococci (VRE). nih.gov
Furthermore, hybrid N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium (II) demonstrated excellent antibacterial activity against Staphylococcus aureus ATCC 25923, with a large inhibition zone and a very low MIC. mdpi.com Similarly, some 2-chloroquinoline (B121035) derivatives have been screened for their ability to inhibit bacterial growth, with one compound showing a potent MIC of 12.5 µg/ml. researchgate.net The development of quinoline-piperazine hybrids has also yielded compounds with notable activity against S. aureus. mdpi.com
Table 1: In Vitro Antibacterial Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC) | Reference |
|---|---|---|---|
| Novel Quinoline Derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 µg/mL | researchgate.nettandfonline.comnih.gov |
| Quinoline-2-one derivative (6c) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 µg/mL | nih.gov |
| Quinoline-2-one derivative (6c) | Vancomycin-resistant Enterococci (VRE) | 0.75 µg/mL | nih.gov |
| 2-Chloroquinoline derivative (21) | Not specified | 12.5 µg/mL | researchgate.net |
| Hybrid N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium (II) | Staphylococcus aureus ATCC 25923 | 19.04 × 10⁻⁵ mg/mL | mdpi.com |
| 4-Piperazinylquinoline Hybrid (5k) | Staphylococcus aureus ATCC 25923 | 10 µM | mdpi.com |
The antifungal potential of this compound derivatives has also been a key area of investigation. Studies have shown that these compounds can be effective against a variety of fungal pathogens. For example, a series of newly synthesized quinoline derivatives were found to be potentially active against Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. researchgate.nettandfonline.comnih.gov
In a separate study, modifications at the C-2, C-4, and C-6 positions of the quinoline nucleus resulted in compounds with selective antifungal actions. nih.gov Some derivatives were active against yeasts with MICs ranging from 25–50 μg/mL, while another compound demonstrated efficacy against filamentous fungi with MICs of 12.5–25 μg/mL. nih.gov Furthermore, certain halogenated quinoline analogues have shown inhibitory activity against Candida albicans and Cryptococcus neoformans, with some capable of eradicating mature biofilms. researchgate.net One quinoline thioether derivative, 4-(allylthio)-8-fluoro-2,3-dimethylquinoline, exhibited significant antifungal activity against Sclerotinia sclerotiorum and Physalospora piricola. scilit.com
Table 2: In Vitro Antifungal Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Fungal Pathogen(s) | Activity (MIC/EC₅₀) | Reference |
|---|---|---|---|
| Novel Quinoline Derivatives | A. flavus, A. niger, F. oxysporum, C. albicans | Potentially active | researchgate.nettandfonline.comnih.gov |
| C-2, C-4, C-6 modified quinolines (compounds 2 & 3) | Yeasts | 25–50 μg/mL | nih.gov |
| C-2, C-4, C-6 modified quinolines (compound 5) | Filamentous fungi | 12.5–25 μg/mL | nih.gov |
| Halogenated Quinoline Analogues | Candida albicans | 100 nM (MIC) | researchgate.net |
| Halogenated Quinoline Analogues | Cryptococcus neoformans | 50–780 nM (MIC) | researchgate.net |
| Quinoline Thioether Derivative (3l) | Sclerotinia sclerotiorum, Physalospora piricola | >80% inhibition at 50 µg/mL | scilit.com |
| 2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) | S. sclerotiorum, B. cinerea | 0.52 and 0.50 μg/mL (EC₅₀) | nih.gov |
In Vitro Antiproliferative and Anticancer Effects
The cytotoxic potential of this compound derivatives against various cancer cell lines has been extensively studied, revealing promising candidates for anticancer drug development.
Numerous studies have demonstrated the in vitro antiproliferative activity of quinoline derivatives. For instance, new di- and trimeric quinoline derivatives have been tested against human fibroblast primary cultures and two human solid cancer cell lines, MCF-7 and PA 1. nih.gov Another study synthesized several quinoline derivatives and evaluated their cytotoxic activity against the human colon cancer cell line HT29 and the human breast cancer cell line MDA-MB-231. nih.gov One Schiff's base derivative was particularly active against both cell lines, with IC₅₀ values of 4.7 and 4.6 μM, respectively. nih.gov
Furthermore, a series of 1,6,7,8-substituted 2-(4′-substituted phenyl)-4-quinolones were evaluated for their cytotoxicity against six tumor cell lines, including human lung carcinoma (A-549) and melanoma (RPMI-7951) cell lines, with some compounds showing potent cytotoxicity with EC₅₀ values of less than 1.0 μg/ml. nih.gov Similarly, a variety of substituted quinoline derivatives were tested against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines, with some compounds showing greater antiproliferative activity than the reference drug, 5-fluorouracil. nih.gov A series of 5-, 6-, and 7-methoxy-substituted 4-phenyl-2-quinolone derivatives were also synthesized and showed excellent antiproliferative activities against COLO205 and H460 cell lines. mdpi.com
Table 3: In Vitro Antiproliferative Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Schiff's base derivative (4e) | HT29 (colon), MDA-MB-231 (breast) | 4.7 µM, 4.6 µM | nih.gov |
| 1,6,7,8-substituted 2-(4′-substituted phenyl)-4-quinolones | A-549 (lung), RPMI-7951 (melanoma), etc. | < 1.0 µg/mL | nih.gov |
| 6-Bromo-5-nitroquinoline (B1267105) (4) | C6 (glioblastoma), HeLa (cervical), HT29 (adenocarcinoma) | Potent activity | nih.gov |
| 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one (22) | COLO205 (colon), H460 (lung) | 0.32 µM, 0.89 µM | mdpi.com |
| Pyrazolo[4,3-f]quinoline derivatives (1M, 2E, 2P) | NUGC-3 (gastric) and other cell lines | < 8 µM | mdpi.com |
| 6-Bromo quinazoline (B50416) derivative (8a) | MCF-7 (breast), SW480 (colon) | 15.85 µM, 17.85 µM | nih.gov |
Research into the molecular mechanisms underlying the cytotoxic effects of quinoline derivatives has pointed towards interactions with DNA and inhibition of key enzymes. Some quinoline-based compounds have been found to inhibit human cytosine methyltransferase DNMT1 and bacterial adenine (B156593) methyltransferases by intercalating into the DNA substrate. biorxiv.org This intercalation can cause a significant conformational change in the enzyme, moving the catalytic domain away from the DNA. biorxiv.org
Furthermore, certain pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit topoisomerase I and IIα, enzymes crucial for DNA replication and repair. mdpi.com The inhibition of these enzymes can lead to DNA damage and ultimately, cell death. Some quinoline derivatives have also been found to induce apoptosis, or programmed cell death, in cancer cells. nih.gov For example, 6-bromo-5-nitroquinoline has been shown to have the potential to cause cancer cell death through apoptosis. nih.gov Other quinoline derivatives act as inhibitors of the c-Met receptor and the PI3K/Akt/mTOR pathway, both of which are critical in cancer cell proliferation and survival. nih.gov
Other Significant In Vitro Biological Profiles
Beyond their antimicrobial and anticancer properties, derivatives of this compound have been investigated for other in vitro biological activities. For instance, some quinoline-based compounds have been identified as inhibitors of the NorA efflux pump in resistant Staphylococcus aureus strains, which could help to overcome antibiotic resistance. mdpi.com Additionally, certain quinoline derivatives have shown potential as inhibitors of DNA and RNA polymerases and base excision repair DNA glycosylases. biorxiv.org The broad range of biological activities exhibited by these compounds underscores their potential for the development of new therapeutic agents for various diseases. nih.gov
In Vitro Antiviral Activities
Derivatives of the quinoline scaffold have demonstrated notable potential as antiviral agents against a range of viruses in laboratory settings.
Research into novel quinoline analogues has identified potent inhibitors of Enterovirus D68 (EV-D68). Through structure-activity relationship (SAR) studies, compounds with significant antiviral efficacy have been developed. For instance, certain quinoline derivatives exhibited potent antiviral activities against EV-D68 with 50% effective concentration (EC₅₀) values as low as 0.05 µM. nih.gov One of the most promising compounds, designated as 19 , was found to be a VP1 inhibitor of EV-D68 and demonstrated broad-spectrum activity against various EV-D68 strains. nih.gov The optimization of the quinoline structure, particularly at the 3 and 6-positions, was crucial in enhancing the antiviral potency. nih.gov
Furthermore, a series of quinoline analogues, originally developed as antimalarial drugs, have been evaluated for their in vitro activity against several coronaviruses, including SARS-CoV-1 and SARS-CoV-2. Several of these compounds, such as chloroquine (B1663885) and hydroxychloroquine, exhibited broad-spectrum anti-coronavirus activity with EC₅₀ values in the low micromolar range. nih.gov These studies have indicated that the quinoline core is a viable pharmacophore for the development of broad-spectrum antiviral agents. nih.gov
| Compound/Derivative | Virus | Activity Metric | Value | Reference |
| Quinoline Analogue 19 | Enterovirus D68 (EV-D68) | EC₅₀ | 0.05 µM | nih.gov |
| Quinoline Analogue 21 | Enterovirus D68 (EV-D68) | EC₅₀ | 0.10 µM | nih.gov |
| Chloroquine | Human Coronavirus 229E (HCoV-229E) | EC₅₀ | 0.12 - 12 µM | nih.gov |
| Hydroxychloroquine | Human Coronavirus OC43 (HCoV-OC43) | EC₅₀ | 0.12 - 12 µM | nih.gov |
| Chloroquine | SARS-CoV-2 | EC₅₀ | 0.12 - 12 µM | nih.gov |
In Vitro Anti-Inflammatory Effects
Quinoline derivatives have also been investigated for their potential to modulate inflammatory pathways. In vitro studies have highlighted their ability to inhibit key mediators of inflammation.
One area of investigation has been the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. A synthetic quinoline derivative, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid , which is a hybrid of known anti-inflammatory drugs, has shown significant anti-inflammatory effects in vitro. nih.gov Molecular docking studies suggest that this compound can strongly inhibit the COX-2 enzyme, which is a key target for many anti-inflammatory drugs. nih.gov
Another study focused on a series of 4-carboxyl quinoline derivatives designed as selective COX-2 inhibitors. eurekaselect.com By modifying substituents on the quinoline ring, researchers identified a compound, 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e) , as a potent and highly selective COX-2 inhibitor with a 50% inhibitory concentration (IC₅₀) of 0.043 µM. eurekaselect.com This was more potent than the reference drug, celecoxib. eurekaselect.com The presence of lipophilic substituents on the C-7 and C-8 positions of the quinoline ring was found to be important for its COX-2 inhibitory activity. eurekaselect.com
Additionally, other quinoline derivatives, such as cryptolepine, have been shown to reduce the production of nitric oxide, a pro-inflammatory molecule. figshare.com
| Compound/Derivative | Target/Assay | Activity Metric | Value | Reference |
| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid | COX-2 Inhibition (Docking Study) | - | Strong Inhibition | nih.gov |
| 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e) | COX-2 Inhibition | IC₅₀ | 0.043 µM | eurekaselect.com |
| Celecoxib (Reference Drug) | COX-2 Inhibition | IC₅₀ | 0.060 µM | eurekaselect.com |
In Vitro Enzyme Inhibition Studies (e.g., Kinases, Deformylase, Hydrolases)
The ability of quinoline-based compounds to inhibit various enzymes has been a significant area of research, pointing to their potential therapeutic applications in a range of diseases.
Kinases
A novel series of 4-acrylamido-quinoline derivatives have been designed and synthesized as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov These enzymes are crucial components of a signaling pathway that is often hyperactivated in cancer. The synthesized compounds exhibited remarkable inhibitory activity against PI3Kα, with IC₅₀ values ranging from 0.50 to 2.03 nM. nih.gov One representative compound, 8i , also significantly inhibited other class I PI3Ks and mTOR. nih.gov
As mentioned previously, quinoline derivatives have also shown potent inhibitory activity against cyclooxygenase-2 (COX-2), a kinase involved in inflammation. eurekaselect.com
Deformylase
Peptide deformylase (PDF) is an essential bacterial enzyme, making it an attractive target for the development of novel antibacterial agents. A series of new quinoline derivatives based on a 6-amino-4-methyl-1H-quinoline-2-one scaffold have been designed and evaluated as PDF inhibitors. nih.gov In vitro antibacterial screening of these compounds showed excellent minimum inhibitory concentration (MIC) values against various bacterial strains, with the most potent compounds demonstrating strong binding affinity to the PDF enzyme in molecular dynamics simulations. nih.gov
Hydrolases
Quinoline derivatives have also been investigated as inhibitors of hydrolase enzymes. A series of quinoline-linked benzothiazole (B30560) hybrids were synthesized and screened for their ability to inhibit α-glucosidase, a hydrolase that catalyzes the breakdown of starch in the intestine. nih.gov Several of these compounds exhibited remarkable α-glucosidase inhibitory activity, with IC₅₀ values significantly lower than the standard drug, acarbose. nih.gov Kinetic studies of the most active compound indicated a non-competitive mode of inhibition. nih.gov
| Compound/Derivative | Enzyme Class | Specific Enzyme | Activity Metric | Value | Reference |
| 4-Acrylamido-quinoline derivatives | Kinase | PI3Kα | IC₅₀ | 0.50 - 2.03 nM | nih.gov |
| 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e) | Kinase | COX-2 | IC₅₀ | 0.043 µM | eurekaselect.com |
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Deformylase | Peptide Deformylase (PDF) | MIC | 3.12 - 50 µg/mL | nih.gov |
| Quinoline linked benzothiazole hybrid 8h | Hydrolase | α-glucosidase | IC₅₀ | 38.2 ± 0.3 µM | nih.gov |
| Acarbose (Reference Drug) | Hydrolase | α-glucosidase | IC₅₀ | 750.0 ± 2.0 µM | nih.gov |
Computational Chemistry and Molecular Modeling in the Research of 4 Chloro 2 Chloromethyl Quinoline
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights (e.g., DFT)
A thorough search of scientific literature did not yield any specific studies that have employed quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure and reactivity of 4-Chloro-2-(chloromethyl)quinoline. Such studies would be invaluable for understanding its molecular orbital energies (HOMO and LUMO), electrostatic potential, and for predicting its reactivity in chemical reactions. At present, no such data has been published.
Molecular Docking Simulations for Ligand-Target Interactions in an In Vitro Context
There are no available research articles that detail molecular docking simulations performed specifically with this compound as the ligand. While molecular docking is a common technique to predict the binding orientation and affinity of a small molecule to a protein target, this specific compound has not been the subject of such published in vitro investigations. Consequently, there is no data on its potential biological targets or binding interactions derived from this computational method.
Molecular Dynamics Simulations for Conformational Stability and Binding Affinity in an In Vitro Context
Similarly, the scientific literature lacks any studies that have utilized molecular dynamics (MD) simulations to assess the conformational stability of this compound or to calculate its binding affinity to any biological target in an in vitro context. MD simulations provide crucial insights into the dynamic nature of ligand-receptor interactions over time, but this level of computational analysis has not been reported for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity Prediction
No Quantitative Structure-Activity Relationship (QSAR) models have been developed or published that specifically include this compound to predict its in vitro activity. QSAR studies are essential for understanding how the physicochemical properties of a chemical substance relate to its biological activity and for designing new compounds with improved properties. The absence of such studies for this compound means that its activity cannot be predicted based on existing QSAR models.
Medicinal Chemistry and Chemical Biology Applications of 4 Chloro 2 Chloromethyl Quinoline Analogues
Utilization as Versatile Building Blocks in Advanced Pharmaceutical Synthesis
The chemical reactivity of 4-Chloro-2-(chloromethyl)quinoline makes it an exceptionally versatile building block for constructing complex pharmaceutical molecules. The molecule possesses two distinct reaction sites: the chlorine atom at the 4-position of the quinoline (B57606) ring and the chloromethyl group at the 2-position. mdpi.comcymitquimica.com The chlorine at the C4 position is susceptible to nucleophilic aromatic substitution, while the chloromethyl group at the C2 position readily undergoes nucleophilic substitution reactions (SN2 type). mdpi.comcymitquimica.com
This dual reactivity allows for a stepwise and controlled introduction of various functional groups. For instance, the C4-chloro group can be displaced by a wide range of nucleophiles, including amines, phenols, and thiols, to introduce diverse side chains. mdpi.com This is a common strategy for creating analogues of known drugs or for exploring new chemical space. Similarly, the C2-chloromethyl group can be functionalized, often by reaction with different nucleophiles, to further elaborate the molecular structure. cymitquimica.com This orthogonal reactivity is highly advantageous in combinatorial chemistry and library synthesis, enabling the generation of a large number of structurally diverse compounds from a single, readily available starting material.
The synthesis of various bioactive compounds often begins with the modification of the 4-chloro position. For example, reaction with various amines can lead to the formation of 4-aminoquinoline (B48711) derivatives, a class of compounds known for a range of biological activities, including anticancer properties. nih.gov Following the modification at the C4 position, the C2-chloromethyl group remains available for further functionalization, allowing for the creation of intricate molecules with potentially enhanced or novel pharmacological profiles.
Below is a table summarizing the synthetic utility of this compound:
| Reaction Site | Type of Reaction | Typical Reagents/Conditions | Resulting Structure | Synthetic Advantage |
|---|---|---|---|---|
| C4-Chloro | Nucleophilic Aromatic Substitution | Amines, Phenols, Thiols, Water (hydrolysis) | 4-Amino, 4-Oxy, 4-Thio, or 4-Hydroxy (Quinolinone) derivatives | Introduction of key pharmacophoric groups. mdpi.comderpharmachemica.com |
| C2-Chloromethyl | Nucleophilic Substitution (SN2) | Amines, Thiols, Azides, Cyanides | 2-(Aminomethyl), 2-(Thiomethyl), 2-(Azidomethyl), 2-(Cyanomethyl) derivatives | Elongation of side chains and introduction of versatile functional handles for further chemistry (e.g., click chemistry with azides). cymitquimica.commdpi.com |
Scaffold Development for Next-Generation Bioactive Agents and Lead Optimization
The this compound core serves as an excellent scaffold for the development of next-generation bioactive agents. nih.govfrontiersin.org In drug discovery, a scaffold is a core chemical structure that can be systematically modified or "decorated" with different chemical groups to create a library of related compounds. These compounds can then be screened for biological activity against various targets. The quinoline ring system is considered a privileged scaffold because its derivatives have been shown to bind to a wide variety of biological targets with high affinity, leading to numerous approved drugs for conditions ranging from cancer to infectious diseases. nih.govnih.govarabjchem.org
The process of lead optimization involves taking an initial "hit" compound, identified from screening, and chemically modifying it to improve its properties, such as potency, selectivity, and pharmacokinetic profile. The dual reactivity of this compound is particularly suited for this process. acs.org For example, after identifying a promising 4-amino substituted quinoline, medicinal chemists can synthesize a small, focused library of compounds by varying the substituent at the 2-position to fine-tune the molecule's interaction with its biological target. researchgate.net
An example of this approach can be seen in the development of kinase inhibitors. Many successful kinase inhibitors feature a quinoline core. Starting with the this compound scaffold, researchers can introduce a known kinase-binding element (a "warhead") at the C4 position via nucleophilic substitution. Subsequent modification of the C2-chloromethyl group can then be used to enhance selectivity for the target kinase over other related kinases, or to improve properties like cell permeability and metabolic stability. For instance, a series of 4-anilinoquinoline derivatives were developed as potent EGFR inhibitors, building upon the known pharmacophore of approved drugs. nih.gov
The table below illustrates a hypothetical lead optimization process starting from a basic scaffold:
| Compound Stage | Structure | Modification Strategy | Goal of Modification |
|---|---|---|---|
| Scaffold | This compound | N/A | Starting point for synthesis. |
| Initial Hit | 4-(Anilino)-2-(chloromethyl)quinoline | Displace C4-Cl with aniline. | Introduce a group known to have general kinase inhibitory activity. nih.gov |
| Optimized Lead | 4-(Anilino)-2-((dimethylamino)methyl)quinoline | React C2-CH2Cl with dimethylamine. | Improve solubility and target engagement through the introduction of a basic amine. acs.org |
Strategies for Optimization of In Vitro Potency and Selectivity
Optimizing the in vitro potency (the concentration of a drug required to produce a specific effect) and selectivity (the drug's ability to act on a specific target without affecting others) is a critical phase in drug discovery. For analogues derived from this compound, this is achieved through systematic structure-activity relationship (SAR) studies. orientjchem.orgresearchgate.net
SAR studies involve synthesizing a series of related compounds and evaluating how specific changes in their chemical structure affect their biological activity. For example, in a series of quinoline-based anticancer agents, it has been shown that the nature of the substituent at the C4 position can dramatically influence potency. orientjchem.org Introducing different substituted anilines or other aromatic rings can alter the electronic and steric properties of the molecule, leading to stronger or weaker binding to the target protein. nih.gov Similarly, modifications at the C2 position can be used to probe for additional binding pockets or to introduce groups that can form specific interactions (e.g., hydrogen bonds, ionic interactions) with the target, thereby increasing both potency and selectivity. nih.gov
For instance, in the development of c-Met kinase inhibitors, a series of 4-(2-fluorophenoxy)quinoline derivatives bearing an acylhydrazone moiety were synthesized. nih.gov SAR analysis revealed that an unsubstituted sp2 hybridized carbon adjacent to a 4-CF3 phenyl ring on the acylhydrazone scaffold was favorable for antitumor activity, leading to a highly potent compound with an IC50 of 1.86 nM. nih.gov This demonstrates how subtle changes to a distal part of the molecule, made possible by the versatile chemistry of the initial scaffold, can lead to significant gains in potency.
Selectivity is often a major challenge. A compound might be a potent inhibitor of the desired target but also inhibit other, related proteins, leading to off-target effects. Chemical modification is the key to overcoming this. For example, if a lead compound inhibits both a target kinase and a related anti-target, chemists can introduce bulky groups at either the C2 or C4 positions. The rationale is that the binding pocket of the target and anti-target are likely to have small differences in shape and size. A bulky group might be accommodated by the target's binding site but clash with the anti-target's site, thus improving selectivity. nih.gov
The following table provides examples of structural modifications and their typical impact on potency and selectivity:
| Structural Modification | Position | Rationale | Potential Outcome | Example Context |
|---|---|---|---|---|
| Varying substituted aryl rings | C4 | Explore hydrophobic and electronic interactions in the binding pocket. | Increased potency. | EGFR inhibitors. nih.gov |
| Introduction of a basic amine | C2 (via the methyl group) | Improve solubility and form salt bridges with acidic residues (e.g., aspartate, glutamate) in the active site. | Increased potency and improved pharmacokinetic properties. | Antimalarials. acs.orgpharmacy180.com |
| Introduction of a bulky group | C2 or C4 | Steric hindrance to prevent binding to off-target proteins with smaller active sites. | Improved selectivity. | Kinase inhibitors. nih.gov |
| Adding hydrogen bond donors/acceptors | C2 or C4 | Form specific hydrogen bonds with the target protein. | Increased potency and selectivity. | General drug design. mdpi.com |
Future Research Directions and Unexplored Avenues in this compound Chemistry
While this compound is a well-established building block, there remain numerous avenues for future research and exploration. The versatility of this scaffold is far from exhausted, and new synthetic methodologies and therapeutic applications continue to emerge.
One promising direction is the application of modern cross-coupling reactions. While traditional nucleophilic substitution is effective, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) could be applied to the C4-chloro position to introduce a much wider variety of carbon-based substituents, such as alkyl, alkenyl, and alkynyl groups. This would open up new areas of chemical space that are not easily accessible through classical methods. mdpi.com The development of milder and more efficient methods for the synthesis of the quinoline core itself is also an active area of research. arabjchem.orgnih.gov
Another area of interest is the development of "hybrid molecules" or "dual-target" agents. By carefully choosing the functional groups to install at the C2 and C4 positions, it may be possible to design single molecules that can modulate two different biological targets simultaneously. acs.org This is a particularly attractive strategy for complex diseases like cancer, where multiple signaling pathways are often dysregulated. For example, one could envision a molecule with a kinase inhibitor pharmacophore at C4 and a moiety that disrupts protein-protein interactions attached at C2.
Furthermore, the full therapeutic potential of derivatives of this compound is likely yet to be realized. While much work has focused on anticancer and antimicrobial applications, the quinoline scaffold is known to exhibit a vast range of other biological activities, including antiviral, anti-inflammatory, and neuroprotective effects. nih.govnih.gov Screening existing libraries of these compounds against a broader range of biological targets could uncover entirely new therapeutic uses. There is also potential in exploring new derivatization reactions of the chloromethyl group beyond simple nucleophilic substitution, such as its conversion to other reactive functional groups that could enable novel bioconjugation strategies.
Finally, the rise of computational chemistry and artificial intelligence in drug discovery offers new possibilities. In silico screening of virtual libraries based on the this compound scaffold could predict new derivatives with high binding affinity for novel targets. researchgate.net This computational-guided approach can help prioritize synthetic efforts and accelerate the discovery of the next generation of quinoline-based therapeutics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Chloro-2-(chloromethyl)quinoline, and how can reaction conditions be optimized?
- Methodology : A common approach involves condensation reactions using precursors like ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate with chloromethylquinoline derivatives under reflux in polar aprotic solvents (e.g., DMF or THF). Catalytic bases like KOtBu improve yields by facilitating nucleophilic substitution . Optimization includes monitoring reaction progression via TLC and recrystallization from chloroform/acetone for purification .
- Key Parameters : Temperature (343 K for reflux), stoichiometry (1:1 molar ratio), and solvent selection are critical. Side products from over-chlorination or dimerization may require column chromatography for removal .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Structural Elucidation :
- 1H/13C NMR : Confirms substitution patterns (e.g., chloromethyl protons at δ ~4.8 ppm; quinoline aromatic protons in δ 7.2–8.5 ppm) .
- IR Spectroscopy : Identifies C-Cl stretches (550–850 cm⁻¹) and quinoline ring vibrations (1600–1500 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks [M+H]+ at m/z ~212.08 (calculated) validate molecular weight .
- Purity Assessment : HPLC with C18 columns (acetonitrile/water mobile phase) quantifies impurities, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Techniques : Single-crystal X-ray diffraction (SCXRD) using SHELX programs refines bond lengths, angles, and torsion angles. For example, weak intramolecular interactions (C–H⋯O/N) and π–π stacking (centroid distances ~3.7–3.8 Å) stabilize crystal packing .
- Data Interpretation : ORTEP-III visualizes molecular geometry, while twin refinement (e.g., inversion twins) accounts for crystal imperfections. Dihedral angles between quinoline and substituent planes (e.g., 68.7°) reveal steric effects .
Q. What mechanistic insights explain contradictions in synthetic yields across different methodologies?
- Case Study : Comparing Conrad-Limpach synthesis (via m-chloroaniline) vs. hydrolysis-decarboxylation routes reveals divergent byproduct profiles. Lower yields in the former (~60%) arise from incomplete cyclization, while the latter achieves ~85% purity but requires rigorous pH control during hydrolysis .
- Mitigation Strategies : Kinetic studies (e.g., varying reaction time/temperature) and DFT calculations identify rate-limiting steps (e.g., chlorination vs. cyclization). In situ IR monitors intermediate formation .
Q. How does the chloromethyl group influence regioselectivity in further functionalization?
- Reactivity Profile : The chloromethyl moiety acts as a leaving group, enabling nucleophilic substitution with amines, thiols, or azides. For example, condensation with 4-methoxyaniline forms N-[(quinolinyl)methyl] derivatives via NaBH3CN reduction of imine intermediates .
- Steric and Electronic Effects : Electron-withdrawing chlorine enhances electrophilicity but steric hindrance from the quinoline ring may limit access to bulkier nucleophiles. Computational modeling (e.g., Fukui indices) predicts reactive sites .
Q. Can computational models predict the biological activity of this compound derivatives?
- Approach : Molecular docking (AutoDock Vina) against malaria targets (e.g., PfCRT) or SARS-CoV-2 proteases assesses binding affinity. QSAR models correlate substituent electronegativity (Cl, CH3) with antimalarial IC50 values .
- Limitations : Experimental validation is required, as in vitro assays (e.g., parasite growth inhibition) may contradict predictions due to membrane permeability issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
